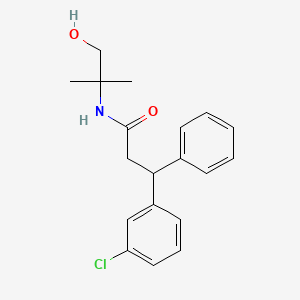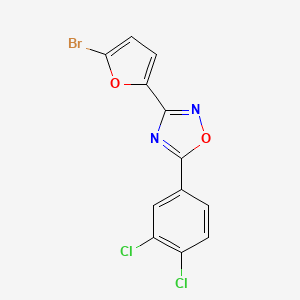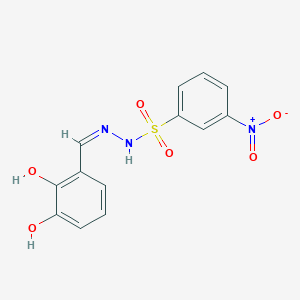
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by the name 'Tramadol' and is widely used as a pain reliever. We will also list future directions for research on this compound.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the binding of the compound to the mu-opioid receptors in the brain. This binding results in the activation of the receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for producing the pain-relieving effects of the compound.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain, induce feelings of euphoria, and produce sedative effects. This compound has also been shown to affect the central nervous system, respiratory system, and cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide in lab experiments is its ability to produce consistent results. This compound has been extensively studied, and its effects are well understood. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. Due to its pain-relieving and euphoric effects, researchers must take precautions to prevent misuse of the compound.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. One area of research is the development of new pain-relieving drugs that are less addictive and have fewer side effects than current medications. Another area of research is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers may explore the potential use of this compound in the treatment of other medical conditions such as epilepsy and Parkinson's disease.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the reaction between 3-chlorophenyl magnesium bromide and N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. This reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been extensively studied for its potential applications in the field of medicine. It is widely used as a pain reliever due to its ability to bind to the mu-opioid receptors in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,13-22)21-18(23)12-17(14-7-4-3-5-8-14)15-9-6-10-16(20)11-15/h3-11,17,22H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIANKZGMDVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)


![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)